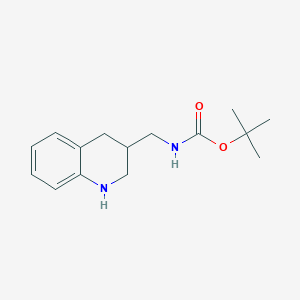![molecular formula C5H6N6O B2462299 6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one CAS No. 98021-51-3](/img/no-structure.png)
6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one” is a versatile chemical compound. It is also known as 6-hydrazino-1,5-dihydro-pyrazolo [3,4-d]pyrimidin-4-one .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one” include a predicted density of 2.25±0.1 g/cm3 and a predicted pKa of 9.54±0.20 .Wissenschaftliche Forschungsanwendungen
- Researchers have explored the anticancer potential of this compound. In vitro studies demonstrated its cytotoxic activity against human breast cancer cells (MCF7) . The compound exhibited inhibitory effects with IC50 values ranging from 45 to 97 nM against MCF-7 cells and 6 to 99 nM against HCT-116 cells, outperforming the reference drug sorafenib .
Anticancer Research
Wirkmechanismus
Target of Action
The primary target of 6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is particularly involved in the transition from the G1 phase, where the cell grows, to the S phase, where DNA replication occurs .
Mode of Action
6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing cells from entering the S phase and undergoing DNA replication . As a result, the compound can effectively halt the proliferation of cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulatory pathway . Under normal conditions, CDK2 binds to cyclin A or E, forming a complex that phosphorylates target proteins to drive the cell cycle forward . By inhibiting CDK2, 6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one prevents these phosphorylation events, thereby disrupting the cell cycle .
Pharmacokinetics
Its pKa, a measure of acid dissociation and an important factor in drug absorption, is predicted to be 9.54±0.20 .
Result of Action
The inhibition of CDK2 by 6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one leads to a significant alteration in cell cycle progression . This can result in the induction of apoptosis, or programmed cell death, within cells . The compound has shown superior cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one can be achieved through a multi-step process involving the condensation of appropriate starting materials.", "Starting Materials": [ "2,4-dioxo-1,2,3,4-tetrahydropyrimidine", "hydrazine hydrate", "acetic anhydride", "sodium acetate", "ethanol" ], "Reaction": [ "The first step involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine with hydrazine hydrate in ethanol to form 6-hydrazinyl-1,2,3,4-tetrahydropyrimidine.", "Next, acetic anhydride is added to the reaction mixture and the mixture is heated to reflux. This results in the formation of 6-acetamido-1,2,3,4-tetrahydropyrimidine.", "The third step involves the reaction of 6-acetamido-1,2,3,4-tetrahydropyrimidine with sodium acetate in acetic anhydride. This results in the formation of 6-acetamido-1,5-dihydropyrazolo[3,4-d]pyrimidine.", "Finally, the 6-acetamido-1,5-dihydropyrazolo[3,4-d]pyrimidine is treated with hydrazine hydrate in ethanol to remove the acetyl group and form 6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one." ] } | |
CAS-Nummer |
98021-51-3 |
Molekularformel |
C5H6N6O |
Molekulargewicht |
166.144 |
IUPAC-Name |
6-hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C5H6N6O/c6-10-5-8-3-2(1-7-11-3)4(12)9-5/h1H,6H2,(H3,7,8,9,10,11,12) |
InChI-Schlüssel |
LEFRWEFKNQEIDR-UHFFFAOYSA-N |
SMILES |
C1=NNC2=C1C(=O)NC(=N2)NN |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-10-yl)prop-2-en-1-one](/img/structure/B2462217.png)
![2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2462221.png)
![2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]indene-1,3-dione](/img/structure/B2462222.png)


![2-(Benzo[d]oxazol-2-ylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2462228.png)

![4-Tert-butyl-1-[(4-fluorosulfonyloxyphenyl)methyl]imidazole](/img/structure/B2462231.png)
![(2-Furylmethyl){[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B2462233.png)
![6-Cyclopropyl-N-[4-(dimethylamino)phenyl]pyrimidine-4-carboxamide](/img/structure/B2462234.png)
![3-ethyl-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2462235.png)

![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2462237.png)